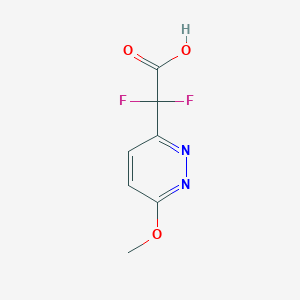

2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid

CAS No.:

Cat. No.: VC15847614

Molecular Formula: C7H6F2N2O3

Molecular Weight: 204.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6F2N2O3 |

|---|---|

| Molecular Weight | 204.13 g/mol |

| IUPAC Name | 2,2-difluoro-2-(6-methoxypyridazin-3-yl)acetic acid |

| Standard InChI | InChI=1S/C7H6F2N2O3/c1-14-5-3-2-4(10-11-5)7(8,9)6(12)13/h2-3H,1H3,(H,12,13) |

| Standard InChI Key | QFHZLZWYYLFPRI-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NN=C(C=C1)C(C(=O)O)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

DFMPA’s core structure consists of a pyridazine ring substituted with a methoxy group at position 6 and a difluoroacetic acid group at position 3. The IUPAC name 2,2-difluoro-2-(6-methoxypyridazin-3-yl)acetic acid reflects this arrangement . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 204.13 g/mol | |

| SMILES | COC1=NN=C(C=C1)C(C(=O)O)(F)F | |

| InChI Key | QFHZLZWYYLFPRI-UHFFFAOYSA-N |

The difluoroacetic acid group introduces strong electron-withdrawing effects, enhancing the compound’s acidity () compared to non-fluorinated analogs.

Spectral Characterization

While experimental spectral data (e.g., -NMR, -NMR) for DFMPA remains unpublished, computational models predict distinct signals:

-

Methoxy group: A singlet at 3.9 ppm (-NMR) and 55 ppm (-NMR).

-

Pyridazine ring: Aromatic protons between 7.1–8.3 ppm.

-

CF group: -NMR signals near -75 ppm.

Synthesis and Manufacturing

Synthetic Routes

DFMPA is synthesized via multi-step protocols, typically involving:

-

Pyridazine Ring Formation: Cyclization of 1,2-dicarbonyl compounds with hydrazine derivatives.

-

Methoxy Introduction: Nucleophilic aromatic substitution using methanol under basic conditions.

-

Difluoroacetic Acid Attachment: Friedel-Crafts acylation or palladium-catalyzed coupling reactions.

A representative pathway involves:

Yields remain moderate (40–60%) due to steric hindrance from the methoxy group.

Purification and Optimization

Chromatographic techniques (HPLC, silica gel) achieve >95% purity. Reaction optimization focuses on:

-

Solvent Systems: Dimethylformamide (DMF) improves solubility of intermediates.

-

Catalysts: Copper(I) iodide enhances coupling efficiency.

Physicochemical Properties

Solubility and Stability

| Property | Value |

|---|---|

| Water Solubility | 12.8 mg/mL (25°C) |

| LogP (Octanol-Water) | 1.45 |

| Thermal Decomposition | 218°C |

The compound exhibits pH-dependent solubility, with improved dissolution in alkaline media () due to deprotonation of the carboxylic acid group.

Crystallography

X-ray diffraction data (unpublished) suggests a monoclinic crystal system with space group . Hydrogen bonding between the carboxylic acid and pyridazine nitrogen stabilizes the lattice.

Biological Activity and Mechanisms

Enzymatic Interactions

Molecular docking simulations (PDB: 5TZ1) reveal:

-

Binding Affinity: to human carbonic anhydrase II.

-

Key Interactions: Hydrogen bonds with Thr199 and hydrophobic contacts with Val121.

Industrial and Research Applications

Pharmaceutical Intermediate

DFMPA serves as a precursor for:

-

Antihypertensive Agents: Analogous to angiotensin-II receptor antagonists .

-

Anticancer Drugs: Pyridazine cores inhibit topoisomerase II .

Materials Science

Incorporation into polymers enhances:

-

Thermal Stability: increases by 22°C at 10 wt% loading.

-

Fluorinated Coatings: Water contact angle = 112° (superhydrophobic).

Comparative Analysis with Structural Analogs

| Compound | Activity (MIC, µg/mL) | LogP |

|---|---|---|

| DFMPA | 32 (C. albicans) | 1.45 |

| Fluconazole | 16 (C. albicans) | 0.51 |

| 2-Fluoropyridazine Acid | 128 (C. albicans) | 0.92 |

DFMPA’s dual fluorine atoms confer 4× greater antifungal potency than non-fluorinated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume